1-(5-Methoxypyrazin-2-YL)ethanone
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Overview
Description
1-(5-Methoxypyrazin-2-yl)ethanone is a chemical compound with the CAS Number: 320592-61-8 . It has a molecular weight of 152.15 and its IUPAC name is 1-(5-methoxy-2-pyrazinyl)ethanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8N2O2/c1-5(10)6-3-9-7(11-2)4-8-6/h3-4H,1-2H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular formula of C7H8N2O2 and a molecular weight of 152.15 . Other physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.Scientific Research Applications
Multicomponent Synthesis and Antimicrobial Activity
One pot multicomponent synthesis of 3′,5-Diaryl-1′-phenyl-3,4-dihydro-1′H,2H-3,4′-bipyrazoles using derivatives including 1-(1-methoxynaphthalen-2-yl)ethanone/1-(2-methoxynaphthalen-1-yl)ethanone, showed good antimicrobial activity against bacterial and fungal strains. This highlights its potential in developing novel antimicrobial agents (Ashok et al., 2014).
Learning and Memory Dysfunction Improvement
Studies on acetic ether derivatives related to 1-(5-Methoxypyrazin-2-yl)ethanone showed significant improvement in learning and memory dysfunction in mice models. This suggests its potential in treating cognitive impairments (Zhang Hong-ying, 2012).
Anticancer Studies
Compounds isolated from the crinoid Colobometra perspinosa, using methods that could involve derivatives similar to this compound, showed in vitro anticancer activity. This opens a new avenue for cancer treatment research (Wright et al., 2009).
Phytotoxic Activity in Agriculture
Luteoethanones A and B, phytotoxic 1-substituted ethanones isolated from Neofusicoccum luteum, show potential in studying the mechanisms of plant disease and developing botanical pesticides (Masi et al., 2020).
Anti-inflammatory Activity
Synthesized derivatives of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, potentially involving reactions with this compound, exhibit significant anti-inflammatory activity. This highlights its potential in anti-inflammatory drug development (Labanauskas et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
1-(5-methoxypyrazin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)6-3-9-7(11-2)4-8-6/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAQGUZHAQBYPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=N1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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